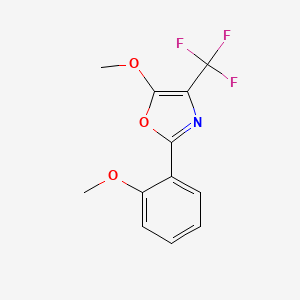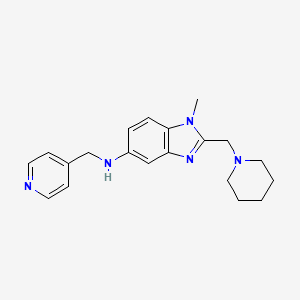
5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole is a synthetic organic compound characterized by its unique structural features, including a methoxy group, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially leading to the formation of corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes or acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may contribute to its activity against specific biological targets, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)-1,3-oxazole: Lacks the additional methoxy group on the phenyl ring.
5-Methoxy-2-phenyl-4-(trifluoromethyl)-1,3-oxazole: Lacks the methoxy group on the phenyl ring.
5-Methoxy-2-(2-methoxyphenyl)-1,3-oxazole: Lacks the trifluoromethyl group.
Uniqueness
5-Methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the oxazole ring provides a distinct profile that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C12H10F3NO3 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H10F3NO3/c1-17-8-6-4-3-5-7(8)10-16-9(12(13,14)15)11(18-2)19-10/h3-6H,1-2H3 |
InChI Key |
IPPYGPISQJJFJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492012.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)](/img/structure/B11492018.png)
![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11492019.png)
![N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492026.png)

![ethyl 2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11492038.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11492045.png)
![4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11492058.png)

![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11492067.png)
![1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11492082.png)
![4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline](/img/structure/B11492096.png)
![3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11492099.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492105.png)
